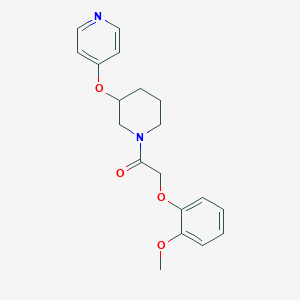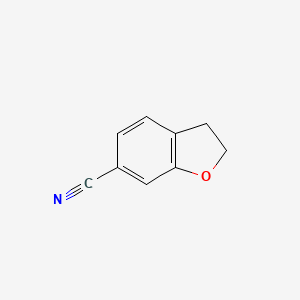![molecular formula C12H13ClN2O B2934343 5-Chlorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1086063-33-3](/img/structure/B2934343.png)
5-Chlorospiro[indoline-3,4'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chlorospiro[indoline-3,4’-piperidin]-2-one” is a chemical compound that is part of the spiropyran family . It is a solid substance with a linear formula of C17H23O2N2Cl1 . It is also known as "tert-Butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate" .
Synthesis Analysis
The synthesis of this compound involves a one-pot pseudo three-component reaction between one equivalent of 5-chloroisatin and two equivalents of 4-hydroxycoumarin using mandelic acid as a catalyst in aqueous ethanol at 110 °C . The synthesized compound was characterized by FT-IR, 1 H NMR, and HRMS techniques .Molecular Structure Analysis
The molecular structure of “5-Chlorospiro[indoline-3,4’-piperidin]-2-one” was determined using single X-ray crystallography technique . The crystals are triclinic with space group P -1 and Z = 1 . The crystal structure was stabilized by an elaborate system of O-H···O, N-H···O, and C-H···O interactions with the formation of supramolecular structures .Chemical Reactions Analysis
Spiropyrans of the indoline series, which includes “5-Chlorospiro[indoline-3,4’-piperidin]-2-one”, are capable of inter-switching with UV or visible light . They can be switched by a number of external stimuli, including light, temperature, pH, presence of metal ions, and mechanical stress .Scientific Research Applications
Synthetic Chemistry and Drug Development
A notable application of related compounds involves the synthesis of extended conjugated indolyl chalcones, exhibiting potent anti-breast cancer, anti-inflammatory, and antioxidant properties. These compounds, including derivatives synthesized with piperidine, have shown high anti-tumor activities in vitro against MCF-7 (breast carcinoma) cell lines, suggesting their potential as novel anti-breast cancer agents (Bhale et al., 2017).
Molecular Structure Analysis
The structural and molecular docking studies of derivatives like 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione have provided insights into the inhibition properties of these molecules for Human topoisomerase IIα. Such studies are crucial for the design of therapeutic agents targeting specific proteins involved in cancer cell proliferation (Sharma et al., 2021).
Cancer Research
Research into aminopyridyl/pyrazinyl-substituted derivatives has identified potent, selective, and orally efficacious inhibitors targeting c-Met/ALK, demonstrating significant tumor growth inhibition in human gastric carcinoma xenograft models. These findings underscore the therapeutic potential of these compounds in oncology (Li et al., 2013).
Antimicrobial and Anticancer Agents
Studies have also explored the synthesis of novel derivatives with antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives were synthesized, showcasing broad-spectrum antibacterial activity, highlighting their potential as novel antimicrobial agents (Borad et al., 2015).
Safety and Hazards
The safety data sheet for “5-Chlorospiro[indoline-3,4’-piperidin]-2-one” indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Spiropyrans of the indoline series are considered promising for various applications such as smart material production, molecular electronics and nanomachinery, sensing of environmental and biological molecules, and photopharmacology . The understanding of the structure–property relationships will rationalize the synthesis of compounds with predetermined characteristics .
properties
IUPAC Name |
5-chlorospiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHSGXLGHKIMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorospiro[indoline-3,4'-piperidin]-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934264.png)
![Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2934265.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2934266.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)

![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934271.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)

![6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B2934276.png)


![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)